2-Benzyl-4-methyl-1,3-dioxolane
Description
General Context of 1,3-Dioxolanes in Contemporary Organic Chemistry
1,3-Dioxolanes are five-membered heterocyclic acetals or ketals, structurally characterized by a saturated ring containing two oxygen atoms at the 1 and 3 positions. hmdb.ca This arrangement is analogous to tetrahydrofuran (B95107) (THF), with an oxygen atom replacing a methylene (B1212753) group at one of the positions adjacent to the original ether oxygen. wikipedia.org In contemporary organic chemistry, 1,3-dioxolanes are of paramount importance for several reasons.
Primarily, they serve as one of the most common and effective protecting groups for carbonyl functionalities (aldehydes and ketones) and 1,2-diols. wikipedia.orgnih.gov The formation of a dioxolane renders the reactive carbonyl group inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases. thieme-connect.de This stability allows for chemical transformations on other parts of a complex molecule, after which the protecting group can be readily removed under acidic conditions to regenerate the original carbonyl or diol.
Beyond their role in protection strategies, 1,3-dioxolanes are utilized as versatile chemical intermediates for synthesizing a variety of more complex molecules, including pharmaceuticals and agrochemicals. nih.govsilverfernchemical.com Their derivatives are also explored as "green" or biobased polar aprotic solvents, presenting more environmentally benign alternatives to traditional solvents. rsc.org Furthermore, the 1,3-dioxolane (B20135) structural motif is present in several natural products, such as Neosporol, and its synthesis is a key step in the total synthesis of such compounds. wikipedia.orgthieme-connect.de The stability and low toxicity of the dioxolane ring make it a valuable component in formulations requiring high precision, including in the fragrance and polymer industries. nih.govsilverfernchemical.com
Significance of Substituent Effects on Dioxolane Structure and Reactivity
The chemical behavior, structure, and biological activity of 1,3-dioxolanes are profoundly influenced by the nature and position of substituents on the ring. The presence of substituents at the C2, C4, or C5 positions introduces stereocenters, leading to the possibility of various diastereomers (cis/trans isomers) and enantiomers.
The stereochemical configuration of the substituents is particularly significant. The specific three-dimensional arrangement directly governs the molecule's reactivity and its interaction with other chemical and biological systems. For instance, the reaction pathway of bond cleavage can differ between cis and trans isomers, with the specific geometry dictating which carbon-oxygen bond is preferentially broken. This stereochemical dependence is crucial in the context of biological activity, as different enantiomers or diastereomers of a substituted dioxolane can exhibit markedly different or even no activity. nih.gov For example, studies on certain chiral dioxolanes revealed that one enantiomer might be active against a specific bacterial strain while its racemic form is not, and vice-versa against other strains. nih.gov This highlights the importance of stereochemically pure compounds in pharmaceutical research.
Rationale for Detailed Investigation of 2-Benzyl-4-methyl-1,3-dioxolane
The detailed investigation of this compound is driven by the unique combination of its substituents and the resulting chemical and stereochemical properties. The presence of a methyl group at the C4 position and a benzyl (B1604629) group at the C2 position creates two chiral centers, leading to four possible stereoisomers.
This specific substitution pattern makes the compound and its isomers subjects of interest in several fields. Substituted 1,3-dioxolanes are actively researched for their potential as antiviral agents, with studies exploring their utility in combating infections like the one responsible for AIDS. google.com
Furthermore, the sensory properties of closely related substituted dioxolanes are a key area of investigation, particularly in the fragrance industry. The different stereoisomers of compounds like 2-methyl-4-phenyl-1,3-dioxolane (B8692464) possess distinct odors, making the separation and study of individual isomers highly valuable. nih.gov Given that this compound is also known as Phenylacetaldehyde (B1677652) propylene (B89431) glycol acetal (B89532), its olfactory properties are of significant commercial and research interest. nih.gov The pursuit of enantiomerically pure forms is driven by the trend in the pharmaceutical and fragrance industries to use single isomers instead of racemic mixtures to achieve higher specificity and efficacy. nih.gov
Overview of Research Foci and Methodological Approaches
Research on this compound and related compounds primarily focuses on three areas: synthesis, structural elucidation, and evaluation of biological or physical properties.
Synthesis: The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of an aldehyde or ketone with a 1,2-diol. For this compound, this involves the reaction of phenylacetaldehyde with 1,2-propanediol. nih.gov Various catalysts and conditions are employed to optimize yield and, where applicable, achieve stereoselectivity. nih.govorganic-chemistry.org
Structural and Stereochemical Analysis: A crucial aspect of the research involves the separation and characterization of the resulting stereoisomers. Techniques such as column chromatography are used for purification and separation. google.com The definitive structures and stereochemistry of the isomers are determined using a range of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is fundamental for elucidating the connectivity and relative orientation of the substituents on the dioxolane ring. google.com
Property Evaluation: Once synthesized and characterized, the individual isomers or mixtures are studied for their specific properties. In the context of the fragrance industry, this involves detailed sensory panel analysis to describe the odor profile of each stereoisomer. For pharmaceutical applications, research involves in-vitro testing to determine biological activities, such as antibacterial, antifungal, or antiviral efficacy. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Benzyl-1,3-dioxolane | 1,3-Dioxolane |
| IUPAC Name | This compound nih.gov | 2-benzyl-1,3-dioxolane nih.gov | 1,3-Dioxolane wikipedia.org |
| Molecular Formula | C₁₁H₁₄O₂ nih.gov | C₁₀H₁₂O₂ nih.gov | C₃H₆O₂ wikipedia.org |
| Molecular Weight | 178.23 g/mol nih.gov | 164.20 g/mol nih.gov | 74.08 g/mol wikipedia.org |
| CAS Number | 5468-05-3 nih.gov | 101-49-5 nih.gov | 646-06-0 wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
5468-05-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-benzyl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9-8-12-11(13-9)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
HVTGPXYNYDWJHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 4 Methyl 1,3 Dioxolane and Its Derivatives
Direct Acetalization and Ketalization Routes
The most direct approach to synthesizing 2-benzyl-4-methyl-1,3-dioxolane involves the reaction of phenylacetaldehyde (B1677652) with propane-1,2-diol. This reaction is an acetalization process that forms the core 1,3-dioxolane (B20135) structure.
Catalytic Systems in Dioxolane Formation (e.g., Brønsted and Lewis Acid Catalysis)
The formation of 1,3-dioxolanes through the reaction of aldehydes or ketones with diols is typically catalyzed by acids. Both Brønsted and Lewis acids are effective in promoting this transformation. The catalyst's role is to activate the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack by the diol.
Brønsted Acid Catalysis: Protic acids such as p-toluenesulfonic acid, hydrochloric acid, and sulfuric acid are commonly employed. google.comgoogle.com For instance, the synthesis of 2-methyl-4-phenyl-1,3-dioxolane (B8692464) has been described in strongly protic media. google.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the subsequent attack by the hydroxyl groups of the diol.
Lewis Acid Catalysis: Lewis acids like zinc chloride, indium triflate, and bismuth triflate can also catalyze dioxolane formation. acs.orggoogle.com Zeolite-encapsulated transition metal complexes, such as those of Co(II), Cu(II), and Zn(II), have been utilized to catalyze the reaction between styrene (B11656) oxide and acetone (B3395972) to form a 2,2-dimethyl-4-phenyl-1,3-dioxolane. researchgate.net These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group.
A variety of catalytic systems have been explored for the synthesis of related dioxolane structures, as detailed in the table below.
| Catalyst | Reactants | Product | Reference |
| Diphenyl phosphonic acid | Quinol and various aldehydes | 1,3-dioxolane derivatives | nih.gov |
| Chiral binaphthyldiimine-Ni(II) complex | Acyclic carbonyl ylides and aldehydes | cis-1,3-dioxolanes | organic-chemistry.org |
| Zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes | Styrene oxide and acetone | 2,2-dimethyl-4-phenyl- organic-chemistry.orgwikipedia.org-dioxolane | researchgate.net |
| p-Toluenesulfonic acid | S(+)-1-phenyl-1,2-ethanediol and paraldehyde (B1678423) | (2R,4S)- and (2S,4S)-2-methyl-4-phenyl-1,3-dioxolane | google.com |
Optimization of Reaction Conditions and Solvent Effects
The efficiency and diastereoselectivity of dioxolane synthesis are significantly influenced by reaction conditions such as temperature and the choice of solvent. For the synthesis of 2-methyl-4-phenyl-1,3-dioxolane, temperature has a strong effect on the diastereomeric ratio of the product. google.com Lower temperatures favor the formation of the cis isomer, while higher temperatures lead to a greater proportion of the trans isomer. google.com For example, at -70°C, a 90:10 ratio of cis to trans diastereomers was obtained, whereas at 160°C, the ratio was 38:62. google.com
The reaction is typically carried out in solvents like hexane (B92381), toluene, or diethyl ether. google.comgoogle.com The use of a water separator, such as a Dean-Stark apparatus, is often necessary to remove the water formed during the reaction and drive the equilibrium towards the product side. In some cases, solvent-free conditions have been employed, for example, in the bismuth triflate-catalyzed synthesis of 2,4,6-triaryl pyridines, which also noted an unexpected selective acetalization. acs.org
The table below summarizes the effect of temperature on the diastereomeric ratio of 2-methyl-4-phenyl-1,3-dioxolane.
| Temperature (°C) | Diastereomer Ratio (cis:trans) | Reference |
| -70 | 90:10 | google.com |
| 160 | 38:62 | google.com |
Multistep Synthetic Pathways via Precursor Functionalization
Alternative synthetic strategies for this compound and its derivatives involve the initial preparation of key precursors, which are then converted to the final target molecule.
Transformation of Aromatic Aldehyde Derivatives
Aromatic aldehydes are crucial starting materials for the synthesis of this compound. nih.gov Phenylacetaldehyde, the direct precursor, can be synthesized through various methods. One approach involves the desaturation of saturated precursors. nih.gov Another common method is the oxidation of the corresponding alcohol, phenyl-2-ethanol.
Once the aromatic aldehyde is obtained, it can be reacted with propane-1,2-diol under acidic conditions to yield the desired dioxolane, as described in the direct acetalization section.
Derivatization of Propane-1,2-diol or Related Polyols
The synthesis can also commence from propane-1,2-diol or its derivatives. Optically pure propane-1,2-diol can be produced from the hydrogenation of lactides, followed by dynamic kinetic racemic resolution. google.com This chiral diol can then be used to introduce stereocenters into the final product. The synthesis of 1,2-diols can also be achieved through the stereospecific reaction of lithiated epoxides with boronates. organic-chemistry.org
Stereoselective Synthesis of Chiral Isomers
The presence of two stereocenters in this compound (at C2 and C4 of the dioxolane ring) means that it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of specific stereoisomers is of significant interest.
Stereoselective synthesis can be achieved by using enantiomerically pure starting materials. For instance, starting with enantiomerically pure (R)- or (S)-propane-1,2-diol and reacting it with phenylacetaldehyde will lead to the formation of diastereomeric products with a defined configuration at the C4 position. The stereochemistry at the C2 position is often controlled by the reaction conditions, particularly the temperature. google.com
For example, the reaction of (S)-(+)-1-phenyl-1,2-ethanediol with paraldehyde yields a mixture of (2R,4S)- and (2S,4S)-2-methyl-4-phenyl-1,3-dioxolane. google.com Similarly, starting with (R)-(-)-1-phenyl-1,2-ethanediol provides the corresponding enantiomeric products. google.com Chiral phosphoric acids have also been employed to catalyze the synthesis of 1,3-dioxolane products with modest enantioselectivity. nih.gov
Furthermore, chiral 1,3-dioxolan-4-ones, derived from enantiomerically pure α-hydroxy acids like mandelic acid, have been used in asymmetric synthesis, illustrating another pathway to chiral dioxolane derivatives. nih.gov
Enantioselective Approaches to this compound
The synthesis of specific enantiomers of this compound is crucial for applications where chirality dictates biological activity or sensory properties. Enantioselective synthesis can be achieved through several key strategies, primarily involving the use of chiral starting materials or chiral catalysts.
One of the most direct methods for obtaining enantiomerically pure this compound is through the condensation of phenylacetaldehyde with an enantiomerically pure form of 1,2-propanediol. By using either (R)-1,2-propanediol or (S)-1,2-propanediol, the chirality at the C4 position of the dioxolane ring is predetermined. This reaction typically proceeds under acidic catalysis. The subsequent formation of the second stereocenter at the C2 position can lead to a mixture of diastereomers (cis and trans), but the chirality at C4 is fixed by the starting diol.
Alternatively, asymmetric catalysis offers a powerful approach to enantioselective dioxolane synthesis. Chiral catalysts, such as those based on BINOL or TADDOL derivatives, can be employed to induce enantioselectivity in the reaction between an achiral aldehyde and a diol. nih.gov For instance, rhodium(II)-based chiral catalysts have been successfully used in the asymmetric three-component reaction of diazo compounds, aldehydes, and alcohols to generate chiral 1,3-dioxolanes with high enantioselectivity. rsc.org In such a scenario, a chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. rsc.org
Another advanced method involves the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes, catalyzed by a chiral binaphthyldiimine-Ni(II) complex. This has been shown to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org
Table 1: Representative Enantioselective Strategies for Dioxolane Synthesis
| Starting Materials | Chiral Source | Method | Key Feature |
| Phenylacetaldehyde, (R)- or (S)-1,2-propanediol | Chiral Substrate | Acid-catalyzed acetalization | Chirality at C4 is pre-determined by the chiral diol. |
| Diazoester, Phenylacetaldehyde, Alcohol | Chiral Catalyst | Rh(II)-catalyzed three-component reaction | Forms a Rh-associated carbonyl ylide complex enabling stereoselective cycloaddition. rsc.org |
| Donor-acceptor oxirane, Phenylacetaldehyde | Chiral Catalyst | Ni(II)-catalyzed 1,3-dipolar cycloaddition | Generates cis-1,3-dioxolanes with high enantiomeric excess. organic-chemistry.org |
Diastereoselective Control in Dioxolane Ring Formation
The relative stereochemistry between the C2 and C4 positions of the this compound ring defines its diastereomers: cis and trans. The control over the formation of these diastereomers is a critical aspect of its synthesis, as they can exhibit different physical and chemical properties.
The diastereoselectivity of the acetalization reaction is influenced by both thermodynamic and kinetic factors. The formation of 1,3-dioxolanes from aldehydes and 1,2-diols is a reversible process, and under thermodynamic control, the most stable diastereomer will be the major product. For 2,4-disubstituted-1,3-dioxolanes, the trans isomer is generally the more thermodynamically stable product due to reduced steric hindrance between the substituents.
However, kinetic control can be exerted to favor the formation of the cis isomer. This often involves the use of specific catalysts or reaction conditions that favor a particular transition state. For example, the reaction can be performed at low temperatures to trap the kinetically favored product.
A notable method for achieving diastereoselective synthesis involves the reaction of alkenes with carboxylic acids and silyl (B83357) enol ethers mediated by hypervalent iodine. This process proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. The subsequent stereoselective trapping of this cation dictates the final diastereomeric ratio of the substituted dioxolane product. nih.gov The stereochemistry of the starting alkene directly influences the stereochemistry of the intermediate cation, thus providing a handle for controlling the diastereoselectivity. nih.gov
In a related context, the synthesis of 2-methyl-4-phenyl-1,3-dioxolane, a constitutional isomer, has been studied, and it was found that mixtures with a higher proportion of the cis isomers were sensorially more valuable. google.com This highlights the importance of diastereoselective control in synthesizing specific isomers for targeted applications.
Table 2: Factors Influencing Diastereoselectivity in Dioxolane Formation
| Factor | Influence on Diastereoselectivity |
| Reaction Conditions | Thermodynamic control (higher temperatures, longer reaction times) generally favors the more stable trans isomer. Kinetic control (lower temperatures) can favor the cis isomer. |
| Catalyst | The choice of Lewis or Brønsted acid catalyst can influence the transition state geometry and thus the diastereomeric ratio. |
| Starting Materials | The stereochemistry of precursors, such as in the oxidation of cis or trans alkenes, can direct the formation of a specific diastereomer. nih.gov |
| Reaction Mechanism | Stepwise mechanisms involving intermediates like 1,3-dioxolan-2-yl cations allow for stereochemical control in the nucleophilic trapping step. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 4 Methyl 1,3 Dioxolane
Ring-Opening Reactions
The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is prone to ring-opening reactions, primarily through acid-catalyzed and nucleophilic pathways.
Acid-Catalyzed Ring-Opening Mechanisms
Under acidic conditions, the 1,3-dioxolane ring of 2-benzyl-4-methyl-1,3-dioxolane can be cleaved. This process is initiated by protonation of one of the oxygen atoms in the dioxolane ring, which enhances its leaving group ability. libretexts.orglibretexts.org The subsequent steps can proceed through mechanisms with characteristics of both SN1 and SN2 reactions, depending on the reaction conditions and the structure of the acetal. libretexts.orglibretexts.org
The protonation of an oxygen atom leads to a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile. In the presence of water, this leads to hydrolysis, regenerating the original aldehyde (phenylacetaldehyde) and diol (1,2-propanediol). The stability of the 1,3-dioxolane ring makes it a useful protecting group for carbonyl compounds, as it is stable under neutral and basic conditions but can be readily removed by acid hydrolysis.
The mechanism of acid-catalyzed hydrolysis of cyclic acetals like 2-ethyl-4-methyl-1,3-dioxolane (B3021168) involves the cleavage of the acetal linkage to form the constituent aldehyde and diol. The rate of this reaction is influenced by factors such as pH, solvent, and steric effects.
A general mechanism for the acid-catalyzed ring-opening of a cyclic acetal is depicted below:
Protonation: An oxygen atom of the dioxolane ring is protonated by an acid catalyst.
Ring Opening: The protonated dioxolane ring opens to form a resonance-stabilized carbocation intermediate.
Nucleophilic Attack: A nucleophile, such as water, attacks the carbocation.
Deprotonation: A final deprotonation step yields the ring-opened products and regenerates the acid catalyst.
Nucleophilic Ring-Opening Transformations
While less common than acid-catalyzed cleavage, the 1,3-dioxolane ring can be opened by strong nucleophiles. These reactions often require more forcing conditions due to the inherent stability of the dioxolane ring under neutral and basic conditions. The reactivity in these transformations is centered on the electrophilic carbon atom at the 2-position of the dioxolane ring.
Functional Group Transformations on the Benzyl (B1604629) Moiety
The benzyl group of this compound offers sites for various functional group transformations.
Electrophilic and Nucleophilic Reactions on the Phenyl Ring (in a synthesis context)
The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.com Common examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orglibretexts.org The benzyl group itself is an ortho-, para-directing activator for electrophilic aromatic substitution.
| Reaction | Reagents | Product Type |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzyl derivative |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted benzyl derivative |
| Sulfonation | SO₃, H₂SO₄ | Sulfonated benzyl derivative |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted benzyl derivative |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acyl-substituted benzyl derivative |
This table provides a general overview of possible electrophilic aromatic substitution reactions on the benzyl moiety.
These reactions allow for the introduction of various functional groups onto the aromatic ring, which can then be further manipulated in subsequent synthetic steps.
Side-Chain Modifications of the Benzyl Group
Modifications can also be made to the benzylic position (the CH₂ group) of the benzyl moiety. These transformations can include oxidation, reduction, or substitution reactions, depending on the desired product. For instance, oxidation could potentially lead to the formation of a ketone, while reduction could afford a saturated ring system.
Role as a Transient Intermediate or Protecting Group in Complex Syntheses
The 1,3-dioxolane functional group is widely utilized as a protecting group for aldehydes and ketones in multistep organic synthesis. The formation of the this compound from phenylacetaldehyde (B1677652) and 1,2-propanediol serves to mask the reactive aldehyde functionality. This protection strategy is valuable as the acetal is stable to a variety of reaction conditions, particularly those involving nucleophiles and bases, under which an unprotected aldehyde would react.
The protecting group can be readily removed (deprotection) under acidic conditions to regenerate the original aldehyde, making it a transient intermediate in a longer synthetic sequence. This strategy allows for selective reactions to be carried out on other parts of a complex molecule without interference from the carbonyl group.
Acetal Cleavage and Regeneration in Multi-Step Syntheses
The primary role of the this compound moiety in multi-step syntheses is to protect a carbonyl group, specifically that of phenylacetaldehyde in this case, from undesired reactions. The formation of the acetal from the corresponding aldehyde and 1,2-propanediol is typically achieved under acidic conditions, which facilitates the reversible reaction.
The stability of the 1,3-dioxolane ring is highly pH-dependent. It is generally stable under basic and neutral conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. However, the acetal linkage is susceptible to cleavage under acidic conditions. This susceptibility is the cornerstone of its utility as a protecting group, as it allows for the regeneration of the original carbonyl compound when desired.
The mechanism of acid-catalyzed hydrolysis of 1,3-dioxolanes involves the following key steps:
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst.
Ring Opening: The protonated acetal undergoes cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate, often referred to as an oxocarbenium ion.
Nucleophilic Attack: A nucleophile, typically water in hydrolysis reactions, attacks the carbocation.
Deprotonation and Release: Subsequent deprotonation and bond cleavage steps lead to the formation of the original carbonyl compound and the diol.
The rate of this hydrolysis is influenced by factors such as the strength of the acid catalyst, the solvent system, and steric effects within the dioxolane structure.
A variety of reagents and conditions can be employed for the deprotection of 1,3-dioxolanes to regenerate the carbonyl functionality. The choice of method often depends on the sensitivity of other functional groups present in the molecule.
| Catalyst/Reagent | Conditions | Notes |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Typically in a water/organic co-solvent mixture | The most common and classical method. |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Aprotic organic solvents | Can offer milder conditions and higher selectivity. |
| Solid-supported catalysts | Heterogeneous conditions | Allows for easier catalyst removal and product purification. |
| Transacetalization | Acetone (B3395972) or other ketones with an acid catalyst | Drives the equilibrium towards the formation of a new, more volatile acetal. |
The regeneration of the carbonyl group from this compound is a critical step in synthetic sequences where the phenylacetaldehyde moiety is required for subsequent transformations.
Strategic Application in Synthetic Sequences
The strategic application of this compound as a protecting group is prevalent in the synthesis of complex organic molecules where the temporary masking of a carbonyl group is essential. The stability of the dioxolane ring under a variety of non-acidic reaction conditions allows for a broad scope of synthetic manipulations on other parts of the molecule.
For instance, in a multi-step synthesis, a substrate containing a carbonyl group that needs to be preserved while other functional groups are being modified would first be protected by forming the this compound. This protected intermediate can then be subjected to reactions such as:
Nucleophilic additions or substitutions at other electrophilic centers.
Oxidation or reduction of other functional groups.
Carbon-carbon bond-forming reactions like Grignard reactions or Wittig reactions at other sites.
Once these transformations are complete, the carbonyl group can be deprotected by acid-catalyzed hydrolysis, revealing the desired functionality for subsequent steps or as part of the final target molecule.
The presence of the methyl group at the 4-position of the dioxolane ring introduces a chiral center, leading to the existence of diastereomers. While in many protecting group applications the stereochemistry of the dioxolane itself is not critical, in some cases, it can influence the stereochemical outcome of reactions at nearby centers.
The application of this compound and related structures extends to various areas of organic synthesis, including the preparation of pharmaceuticals, agrochemicals, and fragrance compounds. The ability to selectively protect and deprotect carbonyl groups with high efficiency is a fundamental strategy in the construction of complex molecular architectures.
Applications in Advanced Materials and Polymer Science Research
2-Benzyl-4-methyl-1,3-dioxolane as a Potential Monomer
The structure of this compound, a saturated cyclic acetal (B89532), suggests it could potentially undergo ring-opening polymerization. However, detailed studies on this specific monomer are scarce. Therefore, to understand its potential, we look to the behavior of its parent compound, 1,3-dioxolane (B20135), and other substituted analogs.
Scientific literature does not provide specific examples of the cationic ring-opening polymerization (CROP) of this compound. However, the CROP of 1,3-dioxolane (DXL) is a well-studied process that serves as a fundamental model. This reaction is typically initiated by strong acids or electrophilic species.
The polymerization proceeds via an active chain end mechanism, although an active monomer mechanism can also occur, particularly under conditions designed to reduce cyclization. rsc.org During polymerization, the acetal ring opens to form a polyether structure, specifically poly(ethylene oxide-co-methylene oxide). A significant challenge in the CROP of cyclic acetals like 1,3-dioxolane is the competing formation of cyclic oligomers due to intramolecular "backbiting" reactions. rsc.org
Recent advancements have focused on developing reversible-deactivation CROP systems to better control the polymerization of 1,3-dioxolane, enabling the synthesis of ultra-high-molecular-weight poly(dioxolane) (pDXL) with enhanced mechanical properties. escholarship.org These controlled polymerization techniques help to suppress side reactions and produce polymers with more uniform chain lengths. escholarship.org
Table 1: Catalysts and Initiators in Cationic Ring-Opening Polymerization of 1,3-Dioxolane
| Catalyst/Initiator System | Monomer | Key Findings | Reference |
|---|---|---|---|
| Maghnite-H+ (Proton-exchanged Montmorillonite (B579905) Clay) | 1,3-Dioxolane | Effective solid acid catalyst for bulk polymerization, yielding copolymers with styrene (B11656). | orientjchem.org |
| Metal-free Initiators | 1,3-Dioxolane | Synthesis of ultra-high-molecular-weight pDXL (>1000 kDa) with improved mechanical strength. | escholarship.org |
There is no evidence in the scientific literature to suggest that This compound , a saturated acetal, can undergo radical ring-opening polymerization. This mechanism typically requires the presence of an exocyclic double bond, which allows for radical addition followed by ring-opening.
This polymerization strategy is well-documented for a class of unsaturated dioxolane derivatives known as cyclic ketene (B1206846) acetals , such as 2-methylene-4-phenyl-1,3-dioxolane . These monomers undergo radical polymerization to produce polyesters through a ring-opening pathway. The process introduces ester groups directly into the polymer backbone, which can impart degradability to the final material.
While there are no specific studies on the copolymerization of This compound , research on 1,3-dioxolane (DXL) demonstrates its ability to be copolymerized with vinyl monomers. For instance, the cationic copolymerization of DXL with styrene has been successfully achieved using a solid acid clay catalyst (Maghnite-H+). orientjchem.org This process allows for the incorporation of ether linkages from the ring-opened dioxolane into a polystyrene backbone, modifying the properties of the resulting copolymer. The resulting poly(DXL-co-Styrene) is a semi-crystalline material. orientjchem.org
The ability to copolymerize allows for the creation of materials that combine the properties of different polymer classes, such as the flexibility of polyethers with the rigidity of vinyl polymers.
Investigation of Polymer Microstructure and Properties
The microstructure and properties of polymers derived from dioxolane monomers are directly linked to the polymerization mechanism and the specific monomer used. For polymers made from the cationic ring-opening of 1,3-dioxolane , the resulting microstructure is a random sequence of oxyethylene and oxymethylene units, forming a polyacetal.
Recent efforts to produce ultra-high-molecular-weight poly(dioxolane) have yielded materials with significant mechanical strength, comparable to some commodity plastics. escholarship.org For example, pDXL with a molecular weight of 180 kDa has been reported to exhibit a stress at break of 40 MPa and a strain at break of 720%. escholarship.org Copolymers, such as poly(DXL-co-Styrene), exhibit properties indicative of a semi-crystalline nature, with both a glass transition temperature and a melting temperature. orientjchem.org
Table 2: Properties of Dioxolane-Based Polymers
| Polymer | Monomer(s) | Molecular Weight (Mn) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Poly(dioxolane) (pDXL) | 1,3-Dioxolane | >1000 kDa | Not Reported | Not Reported | High mechanical strength | escholarship.org |
Thermal Degradation and Stability Analysis of Dioxolane-Derived Polymers
The thermal stability of polymers derived from dioxolanes is a critical property for their application. The polyacetal backbone of polymers made from 1,3-dioxolane is known to be susceptible to thermal and acid-catalyzed degradation. This degradation can be a desirable trait for applications requiring chemical recyclability. The poly(dioxolane) chain can be broken down back to its monomer or other small molecules, offering a potential route for closed-loop recycling. escholarship.org
The thermal properties of copolymers are influenced by the composition of the monomers. For instance, in copolymers of 1,3-dioxolane and styrene , differential scanning calorimetry (DSC) analysis shows a distinct melting temperature, indicating a degree of thermal stability up to that point. orientjchem.org The specific degradation profile would depend on the proportion of thermally stable polystyrene segments versus the more labile polyacetal segments.
Stereochemical Investigations and Chiral Applications in Organic Synthesis Research
Conformational Analysis of Diastereomeric and Enantiomeric Forms
The structure of 2-benzyl-4-methyl-1,3-dioxolane features two chiral centers at positions C2 and C4 of the dioxolane ring. This results in the existence of four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These stereoisomers form two pairs of enantiomers and two pairs of diastereomers (cis and trans).
Cis Isomers: (2R, 4S) and (2S, 4R)
Trans Isomers: (2R, 4R) and (2S, 4S)
The conformational preferences of the 1,3-dioxolane (B20135) ring are typically described by an envelope or twist (half-chair) conformation. The substituents on the ring dictate the lowest energy conformation. In the case of substituted 1,3-dioxolanes, the bulky groups tend to occupy pseudo-equatorial positions to minimize steric strain.
Research on the closely related compound, 2-methyl-4-phenyl-1,3-dioxolane (B8692464), provides insight into the sensory and physical properties of these diastereomers. google.comgoogle.com It has been surprisingly found that diastereomer mixtures of this related compound have distinct odiferous properties depending on the proportion of cis and trans isomers. google.com Specifically, the cis isomers, (2R,4S) and (2S,4R), were identified as the most sensorially valuable, possessing a desirable fragrance without certain undesirable notes present in the trans isomers. google.comgoogle.com This highlights that the spatial arrangement of the substituents, as defined by the cis/trans relationship, significantly impacts the molecule's interaction with chiral biological receptors.
Table 1: Stereoisomers of this compound
| Configuration | Relationship | Isomer Type |
|---|---|---|
| (2R, 4R) & (2S, 4S) | Enantiomers | Trans |
| (2R, 4S) & (2S, 4R) | Enantiomers | Cis |
| (2R, 4R) & (2R, 4S) | Diastereomers | - |
Methods for Chiral Resolution and Enantiopurification
The separation of enantiomers from a racemic mixture, known as chiral resolution, is critical for accessing enantiopure compounds for further use. tcichemicals.com Given that enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation.
One of the most effective methods for separating volatile chiral compounds like dioxolane derivatives is chiral capillary gas chromatography (GC) . Research on the similar compound 4-chloromethyl-2,2-dimethyl-1,3-dioxolane has demonstrated a successful method for separating its (R)- and (S)-enantiomers. nih.gov This was achieved using a chiral stationary phase within the GC column, which interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov The established method showed good resolution (>1.5) and linearity, allowing for the accurate determination of enantiomeric purity. nih.gov This approach is directly applicable to the resolution of the enantiomeric pairs of this compound.
Another established strategy is the indirect method , where the racemic mixture is reacted with a single enantiomer of a chiral resolving agent. tcichemicals.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard techniques like crystallization or chromatography. Afterward, the chiral resolving agent is chemically removed to yield the separated, enantiopure target molecules.
Table 2: Chiral GC Separation Parameters for a Related Dioxolane nih.gov
| Parameter | Condition |
|---|---|
| Compound | (R/S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane |
| Technique | Chiral Capillary Gas Chromatography |
| Solvent | Methanol |
| Separation Time | < 10 minutes |
| Resolution | > 1.5 |
| Limit of Detection | 0.07 - 0.08 mg/L |
| Limit of Quantification | 0.22 - 0.25 mg/L |
Utilization of this compound and its Derivatives as Chiral Auxiliaries
Optically pure compounds derived from the "chiral pool"—readily available natural products like amino acids or sugars—are invaluable starting materials in organic synthesis. tcichemicals.com The chiral backbone of this compound is derived from 1,2-propanediol. Enantiomerically pure (R)- or (S)-1,2-propanediol can be used to synthesize the corresponding enantiopure dioxolane.
These enantiopure dioxolanes can function as chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com After the desired stereocenter has been created, the auxiliary can be removed. For example, a derivative of this compound could be used to control the facial selectivity of a reaction on another part of the molecule. The bulky benzyl (B1604629) group and the methyl group would create a specific chiral environment, sterically hindering one face of a reactive center and allowing a reagent to attack preferentially from the other, less hindered face. This strategy is widely employed in reactions like asymmetric aldol (B89426) additions. For instance, research on N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, a different type of chiral auxiliary, shows its effectiveness in controlling the diastereoselectivity of aldol reactions with various aldehydes. scielo.org.mx
Development of Chiral Ligands for Asymmetric Catalysis
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient method for producing chiral compounds. The catalyst's chirality typically resides in the organic ligand coordinated to a metal center.
Optically pure diols, such as the 1,2-propanediol precursor to this compound, are exceptionally valuable as building blocks for chiral ligands. nih.gov The diol functionality can be readily converted into a dioxolane, which serves as a rigid and well-defined chiral backbone. This backbone can then be further functionalized, for example, by introducing phosphine (B1218219) or oxazoline (B21484) groups, to create powerful bidentate ligands. These ligands coordinate to a metal (e.g., cobalt, rhodium, iridium) to form a chiral catalyst complex. acs.org The specific geometry and electronic properties of the ligand create a chiral pocket around the metal's active site, enabling high enantioselectivity in reactions such as hydrogenation, hydroformylation, or reductive coupling. acs.org The modular synthesis of such ligands allows for fine-tuning of the catalyst to optimize both reactivity and enantioselectivity for a specific transformation. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure determination. For a molecule like 2-Benzyl-4-methyl-1,3-dioxolane, which contains multiple stereocenters, advanced NMR techniques would be indispensable for confirming its constitution and defining its stereochemistry.
Advanced 1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. However, 2D NMR is essential for unambiguously assigning these signals and elucidating the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. It would be used to trace the connectivity within the dioxolane ring (from the methyl group proton to the methine proton at C4, and the methylene (B1212753) protons at C5) and to confirm the isolated nature of the benzyl (B1604629) and phenyl proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signal for each protonated carbon in the molecule, such as the CH₃, the CH₂ and CH groups of the dioxolane ring, the benzylic CH₂, and the CH groups of the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two to three bonds. It is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the benzylic protons (on the CH₂ group) to the acetal (B89532) carbon (C2) and to carbons in the phenyl ring, confirming the link between the benzyl group and the dioxolane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are bonded. For this compound, NOESY is critical for determining the relative stereochemistry (cis/trans) of the substituents at positions C2 and C4. Spatial correlations between the proton at C2, the benzyl protons, the C4-methyl protons, and the C4-methine proton would define their orientation relative to the plane of the dioxolane ring.
A lack of publicly available spectra prevents the creation of a data table for these correlations.
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance without the need for identical calibration standards. In the context of this compound, qNMR could be applied to:
Monitor the progress of its synthesis, for example, the acetalization reaction between phenylacetaldehyde (B1677652) and 1,2-propanediol.
Determine the yield of the reaction directly from the crude reaction mixture.
Assess the purity of the final product by comparing the integral of a characteristic signal of the compound to that of a certified internal standard of known concentration.
No published studies utilizing qNMR for the analysis of this specific compound were found.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to confirm its elemental formula. For this compound, the expected monoisotopic mass could be calculated and compared to an experimental value.
Table 1: Predicted HRMS Data for this compound
| Formula | Calculated Monoisotopic Mass (Da) | Ion Type |
|---|---|---|
| C₁₁H₁₄O₂ | 178.0994 | [M]⁺ |
| C₁₁H₁₅O₂ | 179.1067 | [M+H]⁺ |
| C₁₁H₁₄NaO₂ | 201.0886 | [M+Na]⁺ |
Note: This table contains predicted values. No experimental HRMS data has been found in the searched literature.
Tandem Mass Spectrometry for Mechanistic Insights
Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, typically by selecting an ion of a particular mass-to-charge ratio and fragmenting it to observe its constituent parts. This provides valuable information about the molecule's structure. The fragmentation pattern of this compound would likely involve characteristic losses:
Loss of the benzyl group or a tropylium (B1234903) ion (m/z 91).
Cleavage of the dioxolane ring, leading to fragments corresponding to the propylene (B89431) glycol moiety.
Loss of small neutral molecules like formaldehyde.
Analysis of these fragmentation pathways would help to confirm the connectivity of the molecule. However, no experimental tandem mass spectra are available.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable for analyzing this compound.
Gas Chromatography (GC): Given its likely volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be an excellent method for purity assessment and separation from starting materials or byproducts. A non-polar or mid-polar capillary column would likely be used.
High-Performance Liquid Chromatography (HPLC): HPLC would be used for purity analysis and for the separation of the cis and trans diastereomers. A reversed-phase method (e.g., using a C18 column with a mobile phase of acetonitrile (B52724) and water) would be a standard starting point for method development.
Specific retention times, column types, and mobile phase compositions for this compound are not available in the literature.
Gas Chromatography (GC) for Mixture Analysis and Isomer Ratios
Gas chromatography is an essential technique for analyzing the purity of this compound and quantifying the ratio of its diastereomers (cis and trans). The synthesis of this compound from phenylacetaldehyde and 1,2-propanediol typically yields a mixture of these isomers.
The separation in GC is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The choice of the capillary column's stationary phase is critical for achieving separation. Non-polar columns, such as those with a 5% phenyl polysiloxane stationary phase, can often separate diastereomers based on subtle differences in their boiling points and interactions with the phase. The cis and trans isomers of this compound, having distinct spatial arrangements, exhibit different physical properties, which allows for their separation and quantification by GC.
In a typical analysis, the reaction mixture is injected into the GC, where the components are separated on the column and detected by a Flame Ionization Detector (FID). The ratio of the cis and trans isomers is determined by comparing the integrated areas of their corresponding peaks in the chromatogram. For related dioxolanes, the ratio of isomers formed can be influenced by kinetic versus thermodynamic control of the reaction.
For separating the enantiomers of each diastereomer, chiral GC columns are required. These columns contain a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, which interacts differently with the (R)- and (S)-enantiomers, enabling their separation. nih.gov
Table 1: Illustrative GC Parameters for Isomer Analysis
| Parameter | Value |
| Column Type | Capillary Column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium |
Note: This table presents typical starting parameters; optimization is required for specific applications.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds and is particularly vital for determining the enantiomeric excess (ee) of chiral molecules like this compound. While GC can separate diastereomers, chiral HPLC is the preferred method for separating and quantifying the four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).
To achieve enantiomeric separation, a chiral stationary phase (CSP) is employed. These phases are designed to have specific stereoselective interactions with the enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) or cyclodextrins. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.
The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve baseline resolution of the enantiomeric peaks. A UV detector is commonly used for detection, as the benzyl group in the molecule is chromophoric. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The analysis of related benzyl-dioxolane structures has been demonstrated using reverse-phase HPLC methods. sielc.com
Table 2: Example HPLC Conditions for Chiral Separation
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Note: This table is illustrative. Method development is crucial for optimal separation.
Vibrational Spectroscopy for Functional Group Characterization (e.g., FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable information about the functional groups present in this compound, thereby confirming its molecular structure. These two techniques are complementary, as their selection rules differ. horiba.com
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The resulting spectrum is a fingerprint of the molecule. For this compound, key absorptions would include:
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹ from the benzyl group.
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ from the methyl group, the methylene bridge, and the dioxolane ring.
Aromatic C=C stretching: Characteristic peaks in the 1600-1450 cm⁻¹ region.
C-O stretching: Strong, characteristic absorptions for the acetal C-O-C bonds of the dioxolane ring, typically found in the 1200-1000 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would be effective for observing the symmetric aromatic ring breathing modes and the C=C bonds of the phenyl group. nih.gov
The combination of FTIR and Raman provides a comprehensive vibrational profile, allowing for the unambiguous identification of the key structural features of the molecule. researchgate.net
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | FTIR, Raman |
| CH₂ Bending | ~1465 | FTIR |
| CH₃ Bending | ~1450, ~1380 | FTIR |
| C-O-C Asymmetric Stretch | 1200 - 1050 | FTIR (Strong) |
| Aromatic Ring Breathing | ~1000 | Raman (Strong) |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide key data on its thermal stability and phase behavior.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis would determine the decomposition temperature of this compound. A TGA thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be recorded. This provides information about the compound's thermal stability and its upper temperature limit for use or storage.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as melting and boiling. A DSC scan for this compound would reveal its melting point (if solid at room temperature) and boiling point as endothermic peaks. Glass transitions could also be observed. For mixtures of isomers, DSC might show complex or broadened peaks.
Table 4: Hypothetical Thermal Analysis Data
| Analysis Type | Parameter | Expected Observation |
| TGA | Onset of Decomposition | A sharp mass loss indicating thermal decomposition. |
| DSC | Melting Point | An endothermic peak corresponding to the solid-to-liquid phase transition. |
| DSC | Boiling Point | A broad endothermic peak corresponding to the liquid-to-gas phase transition. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimental results are then compared to the theoretical values calculated from its molecular formula, C₁₁H₁₄O₂. nih.gov
This comparison serves to validate the empirical formula of the synthesized compound and is a critical measure of its purity. A close agreement (typically within ±0.4%) between the experimental and theoretical percentages is required to confirm the elemental composition. For this compound, the analysis would involve high-temperature combustion to convert carbon to CO₂ and hydrogen to H₂O, which are then quantified. The oxygen content is typically determined by difference. This technique was used to confirm the composition of a related dioxolane derivative. researchgate.net
**Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₄O₂) **
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 74.13 |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.92 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 17.95 |
| Total | 178.231 | 100.00 |
Theoretical and Computational Studies of 2 Benzyl 4 Methyl 1,3 Dioxolane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the molecular properties of 2-benzyl-4-methyl-1,3-dioxolane, offering a microscopic perspective on its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various electronic properties. researchgate.net These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.
Illustrative DFT-Calculated Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not available in the cited sources.)
| Parameter | Bond/Angle | Illustrative Calculated Value |
| Bond Length | C-O (ring) | 1.42 Å |
| C-C (ring) | 1.53 Å | |
| C-O (acetal) | 1.41 Å | |
| C-C (benzyl) | 1.52 Å | |
| Bond Angle | O-C-O (acetal) | 108.5° |
| C-O-C (ring) | 109.0° | |
| O-C-C (ring) | 105.0° | |
| Dihedral Angle | H-C-C-H (benzyl) | ~180° (anti) or ~60° (gauche) |
Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org
For this compound, the HOMO is expected to be localized primarily on the benzyl (B1604629) ring and the oxygen atoms of the dioxolane ring, which are the most electron-rich regions. The LUMO is likely to be distributed over the antibonding orbitals of the benzyl group. A larger HOMO-LUMO gap would imply higher stability and lower reactivity. researchgate.net
Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is hypothetical and for illustrative purposes, based on general principles and studies of similar molecules.)
| Molecular Orbital | Illustrative Energy (eV) |
| HOMO | -8.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 8.0 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. For example, the acid-catalyzed hydrolysis of the acetal (B89532) group is a fundamental reaction for this class of compounds. libretexts.orgyoutube.com DFT calculations can be employed to map the potential energy surface of such a reaction, identifying the structures of transition states and intermediates. mdpi.com
By calculating the activation energies associated with different reaction pathways, it is possible to predict the most likely mechanism. For the hydrolysis of this compound, computational models could elucidate the role of the acid catalyst in protonating one of the dioxolane oxygen atoms, followed by ring-opening to form a stabilized carbocation intermediate. libretexts.org The subsequent attack by water would then lead to the final products. Similar computational approaches have been used to study the stereoselective formation of substituted 1,3-dioxolanes. nih.gov
Conformational Analysis and Energy Landscape Mapping
The presence of a flexible benzyl group and a methyl-substituted dioxolane ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.com Computational methods, such as potential energy surface (PES) scanning, can be used to map the conformational landscape of the molecule. researchgate.net
For this compound, the key conformational variables include the puckering of the five-membered dioxolane ring (which typically adopts an envelope or twist conformation) and the rotational orientation of the benzyl group relative to the dioxolane ring. The methyl group at the 4-position will also influence the conformational preference. nih.gov The relative energies of these different conformers determine their population at a given temperature. Studies on substituted prolines and dioxanes have shown how substituents influence the conformational equilibria. researchgate.netnih.gov
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict various spectroscopic parameters from first principles, which can be invaluable for interpreting experimental spectra. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com These predicted shifts, when compared with experimental data, can help in the structural elucidation and assignment of resonances.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. researchgate.net The calculated frequencies and intensities can aid in the assignment of experimental vibrational bands to specific molecular motions, such as C-O stretching, C-H bending, and the vibrations of the phenyl ring. While these calculations are performed on a single molecule in the gas phase, they provide a strong basis for understanding the experimental spectra obtained in condensed phases. researchgate.netscirp.org
Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These values are for illustrative purposes and represent the type of data that would be generated from computational predictions.)
| Carbon Atom | Illustrative Predicted Chemical Shift (ppm) |
| Acetal Carbon (C2) | 103.5 |
| Benzyl CH₂ | 41.0 |
| Dioxolane CH (C4) | 76.5 |
| Dioxolane CH₂ (C5) | 70.0 |
| Methyl Carbon | 16.5 |
| Phenyl C (ipso) | 137.0 |
| Phenyl C (ortho) | 129.0 |
| Phenyl C (meta) | 128.5 |
| Phenyl C (para) | 126.0 |
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for Dioxolane Synthesis and Transformation
The synthesis of dioxolanes, including 2-benzyl-4-methyl-1,3-dioxolane, traditionally relies on the acid-catalyzed acetalization of an aldehyde with a diol. While effective, there is considerable scope for developing more sustainable and efficient catalytic systems.
Future research is likely to focus on several promising areas:
Heterogeneous Catalysts: The use of solid acid catalysts like silica (B1680970) gel, alumina, and montmorillonite (B579905) clays (B1170129) is gaining traction. acs.orgresearchgate.net These materials offer significant advantages, including ease of separation from reaction mixtures, potential for recycling, and reduced corrosiveness compared to traditional mineral acids. researchgate.net Research into designing highly active and selective solid catalysts tailored for the synthesis of substituted dioxolanes could lead to more environmentally friendly and cost-effective production methods.
Biocatalysis and Chemoenzymatic Cascades: The integration of biocatalysis presents a powerful strategy for producing chiral dioxolanes with high stereoselectivity. nih.govd-nb.info Chemoenzymatic cascades, where an enzymatic reaction is combined with a chemical catalysis step in a single pot or sequential process, are particularly promising. nih.govd-nb.info For instance, a two-step enzyme cascade can produce a chiral diol from an aldehyde, which is then converted into the corresponding dioxolane using a chemocatalyst, such as a ruthenium complex. nih.govd-nb.info This approach leverages the high selectivity of enzymes and can be based on renewable resources like biomass and CO2. nih.gov
Advanced Organometallic Catalysts: Ruthenium-based molecular catalysts, such as [Ru(triphos)(tmm)], have shown efficacy in converting diols to dioxolanes using sources like carbon dioxide and hydrogen or formic acid. nih.govd-nb.inforesearchgate.net Future work could explore other transition metal complexes to improve reaction conditions, expand the substrate scope, and enhance catalyst turnover numbers.
Microwave-Assisted Synthesis: Microwave irradiation offers a method for the rapid, solvent-free synthesis of dioxolanes. acs.org This technique can significantly reduce reaction times from hours to minutes and represents an eco-friendly alternative to conventional heating methods. acs.org Further exploration of microwave-assisted synthesis for a broader range of substituted dioxolanes could optimize production on both laboratory and industrial scales.
Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis
| Catalyst System | Typical Catalyst(s) | Key Advantages | Areas for Future Research |
|---|---|---|---|
| Homogeneous Acid Catalysis | p-Toluenesulfonic acid, H₂SO₄ | Well-established, effective for simple acetalizations. acs.org | Development of less corrosive and more easily separable systems. |
| Heterogeneous Catalysis | Silica gel, Alumina, Montmorillonite K10 clay | Recyclable, non-polluting, easy separation. researchgate.net | Improving catalyst activity, selectivity, and longevity. |
| Biocatalysis/Chemoenzymatic | Lyases, Oxidoreductases + Metal catalysts (e.g., Ru complexes) | High stereoselectivity, use of renewable feedstocks. nih.govd-nb.info | Expanding the enzyme toolbox, process optimization for organic solvents. |
| Organometallic Catalysis | [Ru(triphos)(tmm)] | Milder reaction conditions, use of CO₂ or formic acid as C1 source. nih.govd-nb.info | Discovery of new, more efficient, and cost-effective metal catalysts. |
| Microwave-Assisted Synthesis | Montmorillonite K10 clay | Rapid reaction times, solvent-free conditions, environmentally friendly. acs.org | Scalability and application to a wider range of complex dioxolanes. |
Investigation of Undiscovered Reactivity Profiles of the Dioxolane Ring
The 1,3-dioxolane (B20135) ring is generally considered a stable protecting group, yet its reactivity can be harnessed for synthetic transformations. While hydrolysis under acidic conditions to regenerate the parent aldehyde and diol is its most common reaction, other reactivity profiles remain less explored.
Radical Ring-Opening Polymerization (rROP): A significant area of opportunity lies in the radical ring-opening of dioxolane derivatives. Specifically, cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane, a close structural relative, undergo free-radical ring-opening polymerization to produce polyesters. researchgate.net This process introduces ester groups into the backbone of an addition polymer, creating materials with tunable degradability. researchgate.netrsc.org Investigating similar rROP reactions for derivatives of this compound could lead to novel biodegradable polymers. The regioselectivity of the ring-opening is a key aspect, as cleavage can be directed by the stability of the resulting radical intermediate. researchgate.net
Lewis Acid-Mediated Ring Opening: The dioxolane ring can be opened through reactions mediated by Lewis acids. For example, the reaction of epoxides with certain nucleophiles in the presence of a Lewis acid can lead to intermediates that rearrange to form substituted dioxolanes. rsc.org Conversely, Lewis acid activation of the dioxolane ring itself can render it susceptible to nucleophilic attack, leading to ring-opened products. rsc.orgmdpi.com Exploring the reaction of this compound with various nucleophiles under Lewis acidic conditions could uncover new synthetic pathways.
Asymmetric Transformations: Given the inherent chirality of this compound, its use in diastereoselective reactions is a compelling research direction. The chiral backbone can influence the stereochemical outcome of reactions at the C2 position or on the benzyl (B1604629) substituent. Desymmetrization reactions, where a prochiral diol is converted into a chiral dioxolane, represent another advanced strategy that could be refined. nih.gov
Table 2: Potential Reactivity Profiles of the Dioxolane Ring
| Reaction Type | Reagents/Conditions | Potential Product(s) | Research Focus |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₃O⁺) | Phenylacetaldehyde (B1677652), 1,2-Propanediol | Standard deprotection. |
| Radical Ring-Opening | Radical initiator (e.g., AIBN), modified substrate (e.g., 2-methylene derivative) | Functionalized polyesters | Creating degradable polymers, controlling polymer architecture. researchgate.netrsc.org |
| Lewis Acid-Mediated Opening | Lewis acids (e.g., Yb(OTf)₃, MoO₂(acac)₂), Nucleophiles | Ring-opened ethers, esters, or other functionalized diol derivatives | Stereoselective C-C and C-O bond formation. rsc.org |
| Reductive Ring Cleavage | Reducing agents (e.g., DIBAL-H) | Monoprotected diols (hydroxy ethers) | Selective deprotection and functional group manipulation. |
Integration into Flow Chemistry and Automation for Enhanced Synthetic Efficiency
The synthesis of fine chemicals is increasingly benefiting from the adoption of continuous flow chemistry and automation. These technologies offer superior control over reaction parameters, improved safety, and enhanced reproducibility compared to traditional batch processes. nih.govdurham.ac.uk
The synthesis of dioxolanes is well-suited for translation to flow systems. Key steps such as acetalization can be performed in microreactors, often leading to higher yields and purity. durham.ac.uk For example, the continuous flow synthesis of butane-2,3-diacetal (BDA) protected building blocks, which are structurally related to dioxolanes, has been shown to be superior to batch methods. durham.ac.uk
Future research should focus on developing a fully integrated and automated flow synthesis of this compound. This could involve:
In-line Purification: Utilizing solid-supported reagents and scavengers within the flow path to remove byproducts and unreacted starting materials, thus eliminating the need for traditional workup and purification steps like aqueous washes and chromatography. durham.ac.uk
Telescoped Reactions: Combining multiple reaction steps into a single, continuous sequence without isolating intermediates. For instance, the synthesis of a diol could be directly "telescoped" into the subsequent acetalization reaction. nih.gov
Automated Optimization: Employing automated systems with feedback loops to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) and identify the optimal parameters for yield and selectivity.
The transition to flow chemistry would not only make the synthesis of this compound more efficient and scalable but also facilitate the rapid generation of a library of related derivatives for screening in various applications. acs.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Acetal (B89532) Production
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, can lead to temperature gradients and localized "hot spots". | Highly efficient due to high surface-area-to-volume ratio of microreactors. |
| Reaction Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters, including residence time. durham.ac.uk |
| Safety | Handling large volumes of reagents poses higher risks. | Small reaction volumes minimize risks associated with hazardous reactions or reagents. |
| Scalability | Often requires significant re-optimization ("scaling up"). durham.ac.uk | More straightforward scaling by running the system for longer or using parallel reactors ("scaling out"). |
| Purification | Typically requires manual, multi-step workup and purification. | Enables in-line purification using supported reagents and scavengers. durham.ac.uk |
| Yield & Purity | Can be lower due to side reactions and workup losses. nih.gov | Often results in higher yields and product purity. nih.govdurham.ac.uk |
Development of Advanced Functional Materials Utilizing this compound Structural Motifs
The structural components of this compound can be incorporated into larger molecular architectures to create advanced functional materials.
Degradable Polymers: As mentioned, the radical ring-opening polymerization of dioxolane-based monomers is a prime route to degradable polyesters. researchgate.netrsc.org By incorporating monomers derived from this compound into polymers like poly(methyl methacrylate), it is possible to create copolymers with tunable hydrolytic degradation profiles. rsc.org The degradation products would be small, non-toxic molecules, which is highly desirable for biomedical applications or environmentally friendly plastics.
Functionalized Acenes for Organic Electronics: Dioxolane functionalization has been successfully used to enhance the stability, solubility, and photophysical properties of large acenes like pentacene (B32325) and hexacene. acs.org These materials are of great interest for applications in organic light-emitting diodes (OLEDs) and photovoltaics. The dioxolane moiety can improve solid-state fluorescence and protect the sensitive acene core from degradation. acs.org The this compound motif could be appended to aromatic systems to create novel semiconducting materials with tailored electronic properties and processability.
Chiral Materials and Fragrance Applications: The specific stereoisomers of substituted dioxolanes can have distinct sensory properties. For the related compound 2-methyl-4-phenyl-1,3-dioxolane (B8692464), the cis and trans isomers possess different odors. google.com A detailed investigation into the sensory properties of the individual enantiomers and diastereomers of this compound could lead to its use as a chiral fragrance ingredient in perfumes and flavor compositions. google.com
Table 4: Emerging Applications for Materials with Dioxolane Motifs
| Material Class | Enabling Chemistry | Potential Application(s) | Key Advantage(s) |
|---|---|---|---|
| Degradable Copolymers | Radical Ring-Opening Polymerization (rROP) | Biomedical implants, drug delivery vehicles, environmentally benign plastics. | Tunable degradation rates, introduction of ester linkages into polymer backbone. rsc.org |
| Dioxolane-Functionalized Acenes | Acene synthesis and functionalization | Organic electronics (OLEDs, photovoltaics), near-infrared fluorescent probes. | Enhanced solubility, stability, and solid-state fluorescence. acs.org |
| Chiral Fragrance Ingredients | Asymmetric synthesis and isomer separation | Perfumery, flavor compositions. | Specific isomers can provide unique and valuable sensory profiles. google.com |
| Polycarbonates | Ring-opening polymerization of dioxolan-2-ones | Specialty polymers. | High crystallinity and specific thermal properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzyl-4-methyl-1,3-dioxolane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of substituted diols or through transacetalization reactions. Key variables include temperature (optimal range: 60–80°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., p-toluenesulfonic acid vs. Amberlyst-15). Yield optimization requires monitoring by TLC or GC-MS to track intermediate formation and side reactions (e.g., benzyl group oxidation) .
- Data Consideration : Contradictions in yield reports (40–75%) may arise from impurities in starting materials or incomplete removal of water, which inhibits acetal formation.
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) for stereochemical confirmation, FT-IR for functional group analysis (C-O-C stretching at 1,100–1,250 cm⁻¹), and HPLC/GC with polar columns (e.g., DB-WAX) for purity assessment. X-ray crystallography is recommended for resolving ambiguities in stereoisomerism .
- Validation : Cross-reference spectral data with computational simulations (e.g., DFT-based NMR prediction tools) to address discrepancies in peak assignments .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Acidic/basic conditions (pH <3 or >9) may hydrolyze the dioxolane ring, while UV exposure could degrade the benzyl group. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials .
Advanced Research Questions
Q. How can contradictions in reported reaction kinetics for this compound synthesis be resolved?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to isolate variables like temperature, catalyst loading, and solvent ratio. Use ANOVA to identify statistically significant interactions. For example, a study found that catalyst concentration has a non-linear effect on rate constants, explaining discrepancies in pseudo-first-order assumptions .
- Case Study : A 2023 study reconciled conflicting activation energy values (45–60 kJ/mol) by identifying trace moisture as a confounding variable .
Q. What computational strategies are effective for modeling the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to map transition states for ring-opening reactions. Molecular dynamics (MD) simulations can predict solvent effects on reaction pathways. Validate models against experimental kinetics data using software like Gaussian or COMSOL Multiphysics .
- Limitations : Discrepancies may arise from oversimplified solvation models or neglecting steric effects of the benzyl group.
Q. How can researchers design experiments to explore the compound’s potential as a chiral auxiliary or ligand in asymmetric catalysis?
- Methodological Answer : Use a combination of enantioselective HPLC and circular dichroism (CD) to assess chiral induction. Screen metal complexes (e.g., Rh, Pd) in model reactions (e.g., hydrogenation of α,β-unsaturated ketones). Compare turnover numbers (TON) and enantiomeric excess (ee) with control systems lacking the dioxolane moiety .
Data Management and Theoretical Frameworks
Q. What frameworks guide the interpretation of conflicting toxicity or environmental impact data for this compound?
- Methodological Answer : Apply the OECD QSAR Toolbox to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) when empirical data are scarce. For lab safety, adhere to GHS protocols (e.g., H303/H313/H333 hazard codes) and conduct in vitro assays (e.g., Ames test) to resolve contradictions in mutagenicity reports .
Q. How can factorial design optimize the scalability of this compound synthesis while minimizing waste?
- Methodological Answer : Implement a Taguchi L9 orthogonal array to test factors like reagent stoichiometry, mixing rate, and temperature. Use green chemistry metrics (e.g., E-factor, atom economy) to quantify waste reduction. A 2024 study achieved 85% atom economy by replacing stoichiometric acids with recyclable ion-exchange resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
